molecular formula C13H22N2O2 B11873626 4-Cyclopentyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

4-Cyclopentyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Cat. No.: B11873626
M. Wt: 238.33 g/mol
InChI Key: LBCSEIRJSSIWIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopentyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a spirocyclic compound characterized by its unique structural features. This compound contains a spirocyclic scaffold, which is known for its combination of flexibility and limited degrees of freedom. The spirocyclic structure is often associated with drug-like properties, making it a valuable target in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of a Grubbs catalyst and olefin metathesis .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of chemical intermediates and specific reaction conditions to achieve the desired product. For example, the use of methanesulfonate as a reagent in the Prins reaction has been reported to afford high yields of the spirocyclic compound .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopentyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include methanesulfonate, Grubbs catalyst, and but-3-en-1-ol. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed: The major products formed from the reactions of this compound include various substituted spirocyclic derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4-Cyclopentyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one include other spirocyclic compounds such as 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one and its derivatives . These compounds share the spirocyclic scaffold but differ in their substituents and specific structural features.

Uniqueness: The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the cyclopentyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

4-cyclopentyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

InChI

InChI=1S/C13H22N2O2/c16-12-9-17-13(5-7-14-8-6-13)10-15(12)11-3-1-2-4-11/h11,14H,1-10H2

InChI Key

LBCSEIRJSSIWIB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CC3(CCNCC3)OCC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.